Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride
Description
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is a bicyclic heterocyclic compound comprising a fused cyclopentane and pyrrolidine ring system. Its molecular formula is C₉H₁₆ClNO₂ (derived from the parent acid, octahydrocyclopenta[c]pyrrole-4-carboxylic acid hydrochloride, C₈H₁₄ClNO₂ ), with a methyl ester group at the 4-position and a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its rigid, stereochemically complex scaffold, which enhances binding affinity in target molecules .
Key structural features include:
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-3-2-6-4-10-5-8(6)7;/h6-8,10H,2-5H2,1H3;1H |
InChI Key |
XEFZNACMVMEZEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2C1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization and Functionalization Approach
Overview:
This method involves constructing the octahydrocyclopenta[c]pyrrole core via cyclization of suitable precursors, followed by esterification to introduce the methyl ester group at the 4-position, and finally, salt formation with hydrochloric acid.
Preparation of the core structure:
The core is synthesized through a cyclization of cyclopentanimide derivatives or ring-closure of amino ester intermediates under Lewis acid catalysis or thermal conditions.
For example, a typical route involves reduction of cyclopentimide compounds with boron hydrides (e.g., sodium borohydride or potassium borohydride) in the presence of Lewis acids like zinc chloride, under inert atmosphere, to afford the saturated cyclopentane-based pyrrole framework.Introduction of the carboxylate group:
The 4-position carboxylate is introduced via oxidative functionalization or carbon dioxide fixation under low temperature conditions. The process often employs lithium alkylide reagents (e.g., s-butyl lithium) in an aprotic solvent such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE), at temperatures ranging from -78°C to -50°C, to add to the precursor, followed by carbonation with CO₂ or reaction with ethyl chloroformate to yield the carboxylic acid derivative.Esterification to methyl ester:
The acid derivative is esterified with methyl alcohol in the presence of acid catalysts like sulfuric acid or through methylation with methyl iodide, affording methyl esters with high efficiency.Salt formation:
The methyl ester hydrochloride is obtained by treatment with hydrogen chloride gas or hydrochloric acid in suitable solvents, ensuring the formation of the hydrochloride salt with high purity.
- Short synthetic route with high overall yields (often exceeding 80%).
- Suitable for large-scale production due to the straightforward steps.
Reduction of Cyclopentimide Derivatives
Overview:
This pathway emphasizes the reduction of cyclopentimide compounds to generate the octahydrocyclopenta[c]pyrrole core, followed by functionalization.
Starting Material:
Cyclopentimide derivatives are prepared or procured, serving as the precursor.Reduction:
Under nitrogen atmosphere, ring valeryl imines or related compounds are reduced using boron-based reducing agents such as sodium borohydride or potassium borohydride, in solvents like tetrahydrofuran or acetonitrile, often in the presence of Lewis acids (zinc chloride, iron(III) chloride) to facilitate ring saturation.Carboxylation and Esterification:
Post-reduction, the intermediate is subjected to carbonation with dry CO₂ at low temperatures (-78°C to -50°C) to introduce the carboxyl group at the 4-position, followed by methylation to form the methyl ester.Salt Formation:
Treatment with hydrochloric acid yields the hydrochloride salt of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate.
- Yields of this reduction step are reported to be over 90%, with high stereochemical purity, suitable for pharmaceutical intermediates.
Chiral Synthesis Pathways
Overview:
Chiral organic ligands such as (+)-Tocosamine or other chiral diamines are employed to induce stereoselectivity during the reduction or cyclization steps, ensuring the optical purity of the final compound.
Chiral Ligand-Assisted Reduction:
Using chiral ligands in conjunction with lithium alkylides (e.g., s-butyl lithium) at cryogenic temperatures (-78°C) facilitates enantioselective formation of the octahydrocyclopenta[c]pyrrole core.Carbonation and Esterification:
The chiral intermediates are then reacted with CO₂ or vinyl chloroformates to introduce the carboxylate group, followed by methylation.Hydrochloride Salt Formation:
Acidic work-up yields the optically active hydrochloride salt.
- The enantiomeric excess (ee) often exceeds 98%, making this route suitable for pharmaceutical applications.
Key Data Tables
Research Discoveries and Innovations
Shortened Synthetic Routes:
Recent patents demonstrate that utilizing lithium alkylide reactions with CO₂ or vinyl chloroformates significantly shortens the synthesis, reducing steps and increasing overall yield.High Stereoselectivity:
The employment of chiral ligands like (+)-Tocosamine has achieved enantiomeric excesses above 98%, crucial for pharmaceutical intermediates.Scalability:
The methods described are amenable to scale-up, with batch processes successfully producing multi-gram to kilogram quantities, emphasizing industrial applicability.Green Chemistry Aspects: Use of mild reagents, recyclable solvents like tetrahydrofuran, and avoidance of heavy metal catalysts align with sustainable practices.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl ester group undergoes nucleophilic substitution under alkaline conditions. Key findings include:
In a synthesis protocol, treatment with s-butyl lithium at −78°C followed by carbon dioxide quench produced carboxylated derivatives with >80% enantiomeric excess when using (+)-Tocosamine as a chiral ligand .
Ester Hydrolysis and Decarboxylation
The ester group is susceptible to hydrolysis, particularly under acidic or alkaline conditions:
-
Acidic Hydrolysis : In 1N HCl at 0–5°C, the ester hydrolyzes to octahydrocyclopenta[c]pyrrole-4-carboxylic acid, isolated via ethyl acetate extraction (pH 2–3) .
-
Alkaline Hydrolysis : NaOH (2M) at 60°C yields the carboxylic acid, with subsequent decarboxylation occurring at >150°C to form octahydrocyclopenta[c]pyrrole.
Hydrogenation and Cycloaddition
The bicyclic structure participates in hydrogenation and cycloaddition:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under 50 psi H₂, the pyrrole ring saturates to form perhydrocyclopenta[c]pyrrole derivatives .
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) at 80°C to form six-membered adducts .
Amine-Related Reactions
The pyrrole nitrogen undergoes alkylation and oxidation:
-
N-Alkylation : With methyl iodide in DMF, N-methyl derivatives form at 40°C (65–75% yield) .
-
N-Oxidation : Treating with m-CPBA produces the N-oxide, which facilitates ring-opening reactions.
Acid-Base and Ring-Opening Reactions
The hydrochloride salt dissociates in water (pH 4–6), enabling proton exchange. Under strong bases (e.g., NaOH), the pyrrole ring opens to yield linear amines .
Stability and Reactivity Trends
Scientific Research Applications
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as an antagonist of retinol-binding protein 4, it impedes the ocular uptake of serum all-trans retinol, reducing cytotoxic bisretinoid formation in the retinal pigment epithelium . This mechanism is particularly relevant in the treatment of age-related macular degeneration and Stargardt disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride with two structurally related compounds:
Key Differences:
Core Saturation and Substituents :
- The octahydro core in the target compound provides full saturation, increasing stability compared to the hexahydro core of the tert-butyl derivative, which contains a ketone group (5-oxo) that may introduce reactivity .
- The oxazole derivative replaces the pyrrolidine ring with an oxazole, altering electronic properties and hydrogen-bonding capacity .
Ester Groups: The methyl ester in the target compound offers faster hydrolysis rates than the bulky tert-butyl ester, enabling easier conversion to carboxylic acids .
Biological Activity: The oxazole derivative (C₁₀H₁₄N₂O₃) demonstrated moderate antimicrobial activity in preliminary assays, while the tert-butyl analogue is primarily a structural mimic in peptidomimetics .
Structural Validation
Crystallographic validation using programs like SHELX (e.g., SHELXL for refinement) ensures accurate determination of bond lengths, angles, and stereochemistry in these compounds . For example, the tert-butyl derivative’s crystal structure was resolved to confirm its cis-configuration .
Biological Activity
Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride is a bicyclic compound with significant biological activity, particularly in the context of drug development. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that combines a cyclopentane ring with a pyrrole moiety. Its molecular formula is C₉H₁₅ClN₁O₂, and it has a molecular weight of approximately 205.68 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
Interaction Studies
Preliminary studies indicate that this compound exhibits binding affinity to several biological targets, including neurotransmitter receptors and enzymes. These interactions are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.
Key Findings:
- The compound may interact with retinol-binding protein 4 (RBP4), which has implications for ocular health and conditions such as age-related macular degeneration .
- In vivo studies demonstrated that related compounds can significantly reduce plasma RBP4 levels, suggesting potential therapeutic benefits .
Anticancer Activity
Research has highlighted the potential of pyrrole derivatives, including this compound, in anticancer applications. Various studies have shown that pyrrole derivatives exhibit cytotoxic effects against different cancer cell lines.
Case Study:
A study involving synthesized pyrrole derivatives revealed promising antiproliferative activity against HepG2 liver cancer cells. The mechanisms of action included induction of apoptosis and inhibition of pro-inflammatory cytokines, indicating their potential as anticancer agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrrole-based compounds. Below is a summary table illustrating the differences in biological activity among selected compounds:
| Compound Name | Target Activity | IC₅₀ (µM) | Notes |
|---|---|---|---|
| This compound | RBP4 antagonist | TBD | Reduces plasma RBP4 levels significantly |
| Pyrrolopyridine 3i | Anticancer activity | 15 | Induces apoptosis in HepG2 cells |
| Cyclopentyl fused pyrrolidine | RBP4 antagonist | 10 | Potent reduction in RBP4 levels |
| Pyrrolopyrimidines | Antioxidant and anticancer activity | 20 | Effective against multiple cancer lines |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with specific receptors may alter signaling pathways involved in cell proliferation and apoptosis.
Potential Mechanisms:
- Inhibition of RBP4: By blocking RBP4 interactions, the compound may enhance retinal health by preventing toxic accumulation of retinol derivatives .
- Cytotoxic Effects: Induction of apoptosis through activation of caspases has been observed in related pyrrole compounds, suggesting a similar pathway might be at play here .
Q & A
Q. How can researchers optimize the synthesis of methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride to improve yield and purity?
- Methodological Answer : Optimization involves selecting appropriate coupling agents and reaction conditions. For example, using Et3N as a base in DMF at 60°C for nucleophilic substitution reactions (e.g., replacing chloride with carboxylate groups) improves reaction efficiency . Purification via recrystallization (hexane/CH2Cl2) or column chromatography ensures high purity. Monitoring intermediates with LC-MS or <sup>1</sup>H NMR at each step validates synthetic pathways .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments, confirming the bicyclic octahydrocyclopenta[c]pyrrole scaffold and ester/carboxylate functional groups.
- FT-IR : Validates carbonyl (C=O) stretches (~1700 cm<sup>-1</sup>) and ammonium chloride (N–H<sup>+</sup>) bands.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C9H16ClNO2) .
Q. How should researchers address hygroscopicity during storage and handling?
- Methodological Answer : Store under inert gas (N2 or Ar) in sealed, desiccated containers at –20°C. Use anhydrous solvents (e.g., DMF, CH2Cl2) for reactions to prevent hydrolysis. Pre-dry glassware and employ moisture-free workstations (e.g., gloveboxes) for sensitive steps .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and crystallographic refinement for this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- Single-Crystal X-ray Diffraction (SXRD) : Resolves stereochemistry (e.g., cis/trans configurations in the bicyclic system) .
- Dynamic NMR : Detects conformational flexibility in solution that may differ from solid-state structures.
- DFT Calculations : Compare experimental and computed NMR/IR spectra to identify discrepancies arising from crystal packing effects .
Q. How can researchers design experiments to study the compound’s role as a retinol-binding protein 4 (RBP4) antagonist?
- Methodological Answer :
- In Vitro Assays : Use fluorescence quenching to measure RBP4 binding affinity.
- Molecular Docking : Employ software like AutoDock Vina to predict binding modes within the RBP4 hydrophobic pocket.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., trifluoromethyl or propyl substitutions) to correlate functional group changes with IC50 values .
Q. What crystallographic refinement protocols are recommended for resolving disorder in the bicyclic framework?
- Methodological Answer : Use SHELXL for small-molecule refinement:
- Apply ISOR and DELU restraints to manage thermal motion in the cyclopentane ring.
- Partition disordered regions (e.g., ester groups) into multiple conformers with occupancy refinement.
- Validate with Rint and GooF metrics to ensure model reliability .
Q. How can researchers mitigate batch-to-batch variability in impurity profiles during scale-up?
- Methodological Answer :
- HPLC-PDA/MS : Monitor impurities (e.g., unreacted intermediates, stereoisomers) using orthogonal methods.
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) to minimize side products.
- Reference Standards : Use certified materials (e.g., LGC Standards) for quantitative impurity tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
